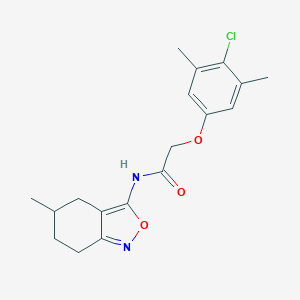![molecular formula C15H9ClN4 B253741 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline](/img/structure/B253741.png)
3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline, also known as CPQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. CPQ is a triazoloquinazoline derivative that has shown promising results in drug development, particularly in the field of cancer research.
作用機序
The mechanism of action of 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline involves the inhibition of DNA topoisomerase II, which is an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline prevents cancer cells from dividing and proliferating, leading to their eventual death. 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline has also been shown to induce DNA damage and oxidative stress in cancer cells, further contributing to their demise.
Biochemical and Physiological Effects:
3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline has been shown to exhibit potent anti-cancer activity in vitro and in vivo. In addition to its anti-cancer effects, 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline has also been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of diseases.
実験室実験の利点と制限
3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline is a relatively stable compound that can be easily synthesized in a laboratory setting. The compound is also readily available for purchase from chemical suppliers, making it a convenient tool for scientific research. However, like most experimental compounds, 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline has some limitations. For example, the compound may exhibit toxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline. One potential avenue is to further investigate the mechanism of action of 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline and its effects on cancer cells. Another direction is to explore the potential therapeutic applications of 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, research could be conducted to optimize the synthesis of 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline and to develop more potent derivatives of the compound. Overall, 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline has shown great promise in scientific research, and further investigation of its properties and applications is warranted.
合成法
The synthesis of 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline involves the reaction of 2-chlorobenzylamine with 2-cyanobenzaldehyde in the presence of triethylamine and acetic anhydride. The resulting product is then subjected to a reaction with hydrazine hydrate to yield 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline. The synthesis of 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline is a straightforward process that can be carried out in a laboratory setting with relative ease.
科学的研究の応用
3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline has been extensively studied for its potential applications in drug development, particularly in the field of cancer research. Studies have shown that 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising therapeutic approach for cancer treatment.
特性
製品名 |
3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline |
|---|---|
分子式 |
C15H9ClN4 |
分子量 |
280.71 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |
InChI |
InChI=1S/C15H9ClN4/c16-12-7-3-1-5-10(12)14-18-19-15-11-6-2-4-8-13(11)17-9-20(14)15/h1-9H |
InChIキー |
HEPLZAOQAJEZLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC=CC=C4Cl |
正規SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[5-(allylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-ethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253661.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253664.png)


![N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B253668.png)


![N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B253676.png)



![Ethyl 2-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}-4-(4-propoxyphenyl)-3-thiophenecarboxylate](/img/structure/B253684.png)